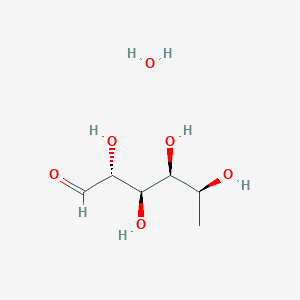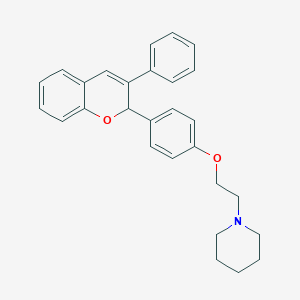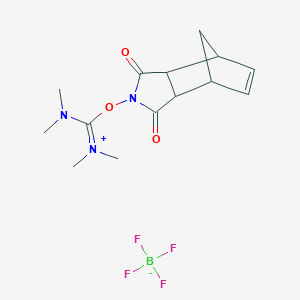![molecular formula C16H11F3N2S B158115 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole CAS No. 136995-01-2](/img/structure/B158115.png)
1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic molecule that contains both thiazole and benzimidazole rings, and it has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes such as topoisomerase II and protein kinase C. This inhibition can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. This compound has also been shown to have anti-inflammatory and antioxidant effects. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole in lab experiments is its potential as a building block for the synthesis of novel materials with interesting optical and electronic properties. However, one of the limitations of using this compound is its low solubility in common solvents such as water and ethanol.
Direcciones Futuras
There are several future directions for research on 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole. One direction is to further explore its potential as an anticancer agent and to investigate its mechanism of action in more detail. Another direction is to develop new methods for the synthesis of this compound with higher yields and better purity. Additionally, research could focus on the use of 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole in the fabrication of organic electronic devices such as OLEDs and solar cells. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-(Trifluoromethyl)aniline with 2-(bromoacetyl)benzimidazole in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound with a yield of around 70%.
Aplicaciones Científicas De Investigación
1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. In materials science, 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole has been used as a building block for the synthesis of novel materials with interesting optical and electronic properties. In organic electronics, this compound has been used as a dopant in the fabrication of organic light-emitting diodes (OLEDs).
Propiedades
Número CAS |
136995-01-2 |
|---|---|
Nombre del producto |
1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole |
Fórmula molecular |
C16H11F3N2S |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
1-[3-(trifluoromethyl)phenyl]-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C16H11F3N2S/c17-16(18,19)11-5-3-4-10(8-11)15-21-13-7-2-1-6-12(13)20-14(21)9-22-15/h1-8,15H,9H2 |
Clave InChI |
XTLVALLIRNCOGM-UHFFFAOYSA-N |
SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)C(F)(F)F |
SMILES canónico |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)C(F)(F)F |
Sinónimos |
1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[3-(trifluoromethyl)phenyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)


![(1S,6S,7S,10S,11S,19S)-7-Acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one](/img/structure/B158040.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B158043.png)







